2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carbamates, the class of compounds to which 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate belongs, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and in the nervous system of mammals .
Mode of Action
Carbamates typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the transmission of nerve impulses, leading to the death of insects that have ingested or come into contact with the carbamate .
Biochemical Pathways
The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates prevent the breakdown of acetylcholine, a neurotransmitter, leading to an excess of acetylcholine in the synapses .
Result of Action
The result of carbamate action is typically neurotoxicity, due to the excess of acetylcholine in the synapses. This can lead to a range of symptoms, from mild (e.g., salivation, sweating) to severe (e.g., seizures, respiratory failure) .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals. For example, many carbamates are less stable and degrade more quickly in alkaline conditions .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVUVABONEIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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